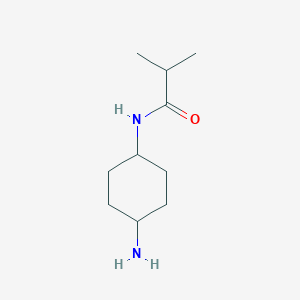

N-(4-aminocyclohexyl)-2-methylpropanamide

Description

N-(4-aminocyclohexyl)-2-methylpropanamide is a cyclohexylamine-derived amide compound characterized by a 2-methylpropanamide group attached to a 4-aminocyclohexyl moiety. The 4-aminocyclohexyl group confers stereochemical complexity, which may influence binding affinity and solubility .

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)-2-methylpropanamide |

InChI |

InChI=1S/C10H20N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h7-9H,3-6,11H2,1-2H3,(H,12,13) |

InChI Key |

ZGKOBTGTGOSXPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-methylpropanamide typically involves the reaction of 4-aminocyclohexanone with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carbonyl group in the amide can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of N-(4-nitrocyclohexyl)-2-methylpropanamide.

Reduction: Formation of N-(4-aminocyclohexyl)-2-methylpropanamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-aminocyclohexyl)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among N-(4-aminocyclohexyl)-2-methylpropanamide and related compounds:

Key Observations :

- Substituent Diversity: The 4-aminocyclohexyl group in the target compound is replaced with bulkier groups (e.g., benzyl-cyclopropylamino in ) or aromatic rings (e.g., phenyl in ), which may enhance lipophilicity or receptor binding .

Analog-Specific Methods :

- : Bicalutamide analogs (e.g., 8a–8d) were synthesized via thiourea or ether linkages using K₂CO₃ as a base and DMF as a solvent, followed by purification via column chromatography .

Challenges: Bulky substituents (e.g., benzyl-cyclopropylamino in ) may require optimized reaction conditions to avoid steric hindrance .

Functional Insights :

- Analogs : Compounds like 8a–8d showed androgen receptor (AR) degradation activity, suggesting that the target compound’s amide backbone could be tailored for proteolysis-targeting chimera (PROTAC) applications .

Biological Activity

N-(4-aminocyclohexyl)-2-methylpropanamide, a compound with significant biological activity, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amine group attached to a cyclohexyl moiety and a propanamide backbone. This configuration is crucial for its biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 196.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, influencing various biochemical pathways.

Potential Mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and anxiety.

- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in metabolic processes, thereby impacting cellular functions.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antidepressant Effects : Studies have explored its efficacy in animal models of depression and anxiety, demonstrating potential antidepressant-like effects through modulation of serotonin and norepinephrine pathways.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.

- Anti-inflammatory Activity : Preliminary findings indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Xu et al. (2010) | Neuropharmacology | Demonstrated antidepressant effects in rodent models; increased serotonin levels were observed. |

| Malavasi et al. (2008) | Enzyme Interaction | Identified potential inhibition of NAD consuming enzymes, suggesting metabolic implications. |

| ResearchGate Study (2024) | Anxiety Models | Showed efficacy in reducing anxiety-like behaviors in mice following chronic administration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.